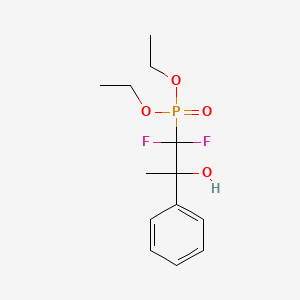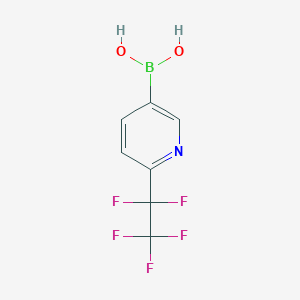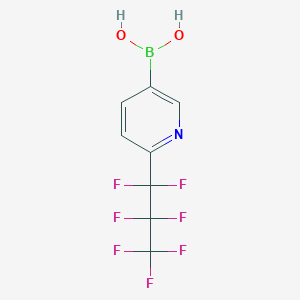![molecular formula C12H20N2O4 B8049812 tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate](/img/structure/B8049812.png)
tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[35]nonan-6-yl)acetate is a fascinating compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate involves multiple steps, typically starting with commercially available precursors. A common synthetic route includes:
Formation of the spirocyclic core via cyclization reactions.
Introduction of the oxo and oxa functionalities through oxidation and ring-closure reactions.
Acetylation of the amino group to form the final acetate derivative.
The reaction conditions often involve the use of specific catalysts and solvents to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound would likely involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to form more oxidized derivatives.
Reduction: : Reduction reactions can convert the oxo group into hydroxyl or amine functionalities.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products: The products formed from these reactions are typically derivatives with modifications at the oxo, oxa, or spirocyclic centers, leading to new compounds with varied properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate is studied for its unique spirocyclic structure, which can serve as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a scaffold for developing new drugs or as a ligand in studying enzyme interactions.
Medicine: In medicine, the compound shows promise as a potential therapeutic agent due to its ability to interact with specific biological targets, potentially leading to new treatments for various diseases.
Industry: In industrial applications, the compound can be used in the synthesis of high-performance materials or as a catalyst in chemical reactions.
Mecanismo De Acción
Mechanism and Molecular Targets: The mechanism of action of tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds and Uniqueness:
Tert-butyl (S)-2-(6-oxo-2-oxa-5,7-diazaspiro[3.5]nonan-7-yl)acetate: : Similar spirocyclic structure but with differences in the oxo and nitrogen positions.
Tert-butyl (S)-2-(7-hydroxy-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate: : The oxo group is replaced with a hydroxyl group, affecting its reactivity.
Tert-butyl (S)-2-(7-oxo-2-thia-5,8-diazaspiro[3.5]nonan-6-yl)acetate: : The oxa functionality is replaced with thia, altering its chemical properties.
The unique structure of tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3
Propiedades
IUPAC Name |
tert-butyl 2-[(6S)-7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-9(15)4-8-10(16)13-5-12(14-8)6-17-7-12/h8,14H,4-7H2,1-3H3,(H,13,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIITWVGELTMPG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)NCC2(N1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1C(=O)NCC2(N1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-butyl (S)-(4-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)butyl)carbamate](/img/structure/B8049830.png)
